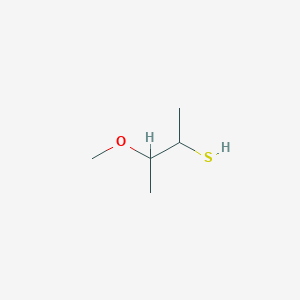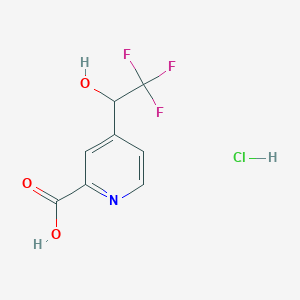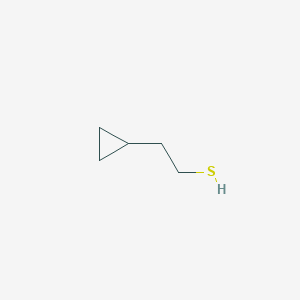![molecular formula C11H13BrN2O2 B2771441 5-{[(5-Bromo-3-methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one CAS No. 2195881-82-2](/img/structure/B2771441.png)
5-{[(5-Bromo-3-methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a pyrrolidin-2-one group (a five-membered ring containing nitrogen and a carbonyl group), attached to a 5-bromo-3-methylpyridin-2-yl group (a pyridine ring with a bromine atom at the 5 position and a methyl group at the 3 position) via an oxygen atom .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents present. The bromine atom on the pyridine ring could potentially be replaced by other groups in a substitution reaction. The carbonyl group in the pyrrolidin-2-one ring could potentially undergo reactions such as reduction or nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces present .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Novel Pyridine Derivatives
A study by Ahmad et al. (2017) detailed the palladium-catalyzed Suzuki cross-coupling reaction, which synthesizes a series of novel pyridine derivatives, showcasing the versatility of pyridine-based compounds in chemical synthesis. The research utilized 5-bromo-2-methylpyridin-3-amine as a precursor, indicating the relevance of bromo-methylpyridin compounds in developing novel derivatives with potential biological activities. Density functional theory (DFT) studies further elucidated the electronic properties of these derivatives, suggesting their utility as chiral dopants for liquid crystals. This study highlights the compound's role in synthesizing derivatives with significant anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).
Advancements in Crystal Engineering
Research into brominated pyridinium compounds, such as the synthesis of N-methyl-3,5-dibromo-pyridinium iodide, has advanced crystal engineering by demonstrating particularly short C–Br⋯I halogen bonding. This work by Logothetis et al. (2004) explores the electron acceptor ability of bromine substituents, emphasizing the importance of halogen bonding in designing novel molecular structures. The electron-poor pyridinium scaffold boosts the electron acceptor ability of bromine substituents, showcasing the potential of bromo-methylpyridin compounds in materials science and crystallography (Logothetis et al., 2004).
Contributions to Organic Synthesis and Catalysis
The selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex, as investigated by Ji et al. (2003), represents another critical application of bromo-methylpyridin compounds. This process predominantly yields amino-chloropyridine products with excellent chemoselectivity, illustrating the compound's utility in facilitating regioselective transformations in organic synthesis. Such catalytic processes are fundamental in the development of fine chemicals and pharmaceutical intermediates, showcasing the broad applicability of these compounds in chemical synthesis (Ji et al., 2003).
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if it is a solid, it could pose a dust hazard. If it is reactive, it could pose a reactivity hazard. Specific safety information would typically be provided in a Material Safety Data Sheet (MSDS) for the compound .
Zukünftige Richtungen
The future directions for research involving this compound would depend on its potential applications. For example, if it has promising pharmaceutical properties, future research could involve further drug development and clinical trials. If it has interesting chemical reactivity, future research could involve exploring its potential as a synthetic reagent .
Eigenschaften
IUPAC Name |
5-[(5-bromo-3-methylpyridin-2-yl)oxymethyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c1-7-4-8(12)5-13-11(7)16-6-9-2-3-10(15)14-9/h4-5,9H,2-3,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPMIKRJNKKMPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OCC2CCC(=O)N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(5-Bromo-3-methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2771358.png)

![[(5-Chlorobenzoxazol-2-yl)thio]acetic acid](/img/structure/B2771361.png)

![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2771367.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2771368.png)

![1'-((4-Acetylphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2771370.png)
![4-bromo-N-[(1,2-dimethylindol-5-yl)methyl]benzenesulfonamide](/img/structure/B2771371.png)

![1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one](/img/no-structure.png)

![N-(2H-1,3-benzodioxol-5-yl)-6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2771379.png)
![3-butoxy-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2771380.png)